molecular formula C18H15N7O B2395169 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide CAS No. 1448037-50-0

4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2395169
CAS No.: 1448037-50-0
M. Wt: 345.366
InChI Key: JSBRKQOIWVPMNE-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide is unique due to its dual imidazole and pyrimidine rings, which may confer distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(15-3-1-14(2-4-15)10-24-7-5-19-12-24)23-16-9-17(22-11-21-16)25-8-6-20-13-25/h1-9,11-13H,10H2,(H,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBRKQOIWVPMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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